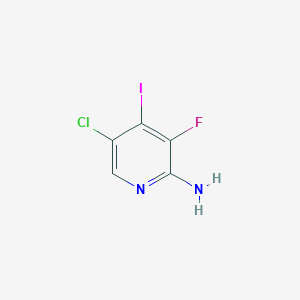

5-Chloro-3-fluoro-4-iodopyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-4-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFIN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCFXYOWHRKWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280801 | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064783-30-7 | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064783-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-4-iodo-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chromatography:column Chromatography is the Most Powerful Technique for Purifying the Final Compound from Unreacted Starting Materials and Any Regioisomeric Byproducts.benchchem.com

Stationary Phase: Silica (B1680970) gel is the most common choice for pyridinic compounds.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product. The presence of the amino group can sometimes cause the compound to streak on the silica column. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) (e.g., 1%), to the eluent system.

Recrystallization:if the Product is Obtained As a Solid of Sufficient Purity After Chromatography, Recrystallization Can Be Employed to Achieve High Analytical Purity. This Involves Dissolving the Crude Solid in a Minimum Amount of a Hot Solvent or Solvent Mixture and Allowing It to Cool Slowly. As the Solution Cools, the Solubility of the Compound Decreases, and It Crystallizes Out, Leaving Impurities Behind in the Solution. the Choice of Solvent is Critical and is Determined Empirically.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) is generally more facile than on benzene (B151609) due to the electron-deficient nature of the heteroaromatic ring. pearson.com The presence of multiple halogens and an amino group on the this compound ring system introduces complex and competing effects that govern the regioselectivity and rate of these reactions.

Reactivity of Halogen Substituents (Chlorine, Fluorine, Iodine) Towards Nucleophiles

In SNAr reactions, the halogen's role is twofold: it influences the electrophilicity of the carbon it is attached to (the attack step) and acts as a leaving group (the expulsion step). The relative reactivity of halogens as leaving groups in SNAr is context-dependent and is often F > Cl ≈ Br > I. researchgate.net

Fluorine: Due to its high electronegativity, fluorine strongly polarizes the C-F bond, making the carbon atom at the C-3 position highly electrophilic and susceptible to nucleophilic attack. However, the C-F bond is very strong, making fluoride (B91410) a poorer leaving group compared to other halides in reactions where the leaving group's departure is the rate-determining step. In many SNAr reactions on activated rings, the initial attack of the nucleophile is rate-limiting, making fluoropyridines more reactive. researchgate.net

Chlorine: The chlorine atom at the C-5 position is moderately electron-withdrawing and a good leaving group. Its reactivity in SNAr is typically intermediate between fluorine and iodine.

Iodine: The iodine atom at the C-4 position is the least electronegative of the three halogens, inducing a smaller partial positive charge on the carbon atom. However, iodide is an excellent leaving group due to the weak C-I bond.

Table 1: General Reactivity Trends of Halogens in SNAr Reactions

| Halogen | Position | Electronegativity Effect (Activation for Attack) | Leaving Group Ability | Probable SNAr Reactivity |

| Fluorine | C-3 | High | Poor | Low (Position is not ortho/para to N) |

| Iodine | C-4 | Low | Excellent | High (Position is para to N) |

| Chlorine | C-5 | Medium | Good | Moderate |

Influence of the 2-Amino Group on Ring Activation and SNAr Reactivity

Activation/Stabilization: The amino group at the C-2 position can help stabilize the anionic Meisenheimer intermediate formed during nucleophilic attack at the C-4 position. The negative charge can be delocalized from the ring nitrogen onto the amino group, providing additional resonance stabilization.

In this compound, the deactivating effect of the 2-amino group would primarily impact the C-3 (fluoro) and C-5 (chloro) positions. Conversely, its ability to stabilize an intermediate from attack at the C-4 position could enhance the reactivity of the C-4 iodine. Studies on other aminopyrimidines have shown that the amino group influences reactivity and can direct substitution patterns. mdpi.com The presence of an amino group can also modulate the reaction conditions required, sometimes necessitating catalysis where none would be needed otherwise. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving regioselective coupling at one of the C-X bonds. baranlab.org

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) Involving Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most versatile methods in modern organic synthesis. nih.gov The selectivity of these reactions on polyhaloheterocycles is generally predictable based on the relative reactivity of the carbon-halogen bonds. The reactivity order for oxidative addition to a Pd(0) complex is typically:

C-I > C-Br > C-OTf > C-Cl >> C-F researchgate.net

Given this trend, the C-I bond at the C-4 position of this compound is expected to be the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at this position while leaving the C-Cl and C-F bonds intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent. It is highly likely that this compound would selectively react at the C-4 position with various aryl or vinyl boronic acids or esters.

Heck Coupling: This reaction involves the coupling of the aryl iodide with an alkene. Selective reaction at the C-4 iodo position is anticipated.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. High selectivity for the C-4 position is expected.

Negishi Coupling: This reaction utilizes an organozinc reagent and is also expected to show high selectivity for the C-I bond.

While the C-I bond is the most reactive, it is possible to achieve coupling at the C-Cl bond under more forcing conditions or by using specialized ligand systems that favor oxidative addition to C-Cl bonds. nsf.gov The C-F bond is generally unreactive in these catalytic cycles.

Table 2: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Predicted Primary Reactive Site | Rationale |

| Suzuki-Miyaura | R-B(OH)₂ | C-4 (Iodine) | Reactivity order: C-I >> C-Cl |

| Heck | Alkene | C-4 (Iodine) | Reactivity order: C-I >> C-Cl |

| Sonogashira | Terminal Alkyne | C-4 (Iodine) | Reactivity order: C-I >> C-Cl |

| Negishi | R-ZnX | C-4 (Iodine) | Reactivity order: C-I >> C-Cl |

Copper-Mediated Coupling Reactions (e.g., Ullmann, Chan-Lam)

Copper-catalyzed cross-coupling reactions are a valuable alternative to palladium-based methods, particularly for forming C-N, C-O, and C-S bonds. chim.it

Ullmann Condensation: The classic Ullmann reaction involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. These reactions often require high temperatures, but modern ligand-accelerated protocols have enabled milder conditions. mdpi.com For this compound, the Ullmann coupling would also be expected to proceed selectively at the most reactive C-I bond. rsc.org This would allow for the introduction of various O-, N-, or S-nucleophiles at the C-4 position. nih.gov

Chan-Lam Coupling: This is a copper-mediated coupling of arylboronic acids with amines or phenols. mit.edu Similar to other metal-catalyzed reactions, the reactivity is dictated by the halogen, making the C-4 iodo group the most probable reaction site.

While generally less reactive than C-I bonds, C-Cl bonds can participate in copper-catalyzed couplings, though typically requiring more forcing conditions or specific catalytic systems. mdpi.com

Nickel-Catalyzed Reactions

While palladium has been the dominant metal in cross-coupling chemistry, nickel catalysis has emerged as a powerful and cost-effective alternative, often exhibiting unique reactivity and selectivity. For a polysubstituted halo-aminopyridine like this compound, nickel-catalyzed reactions offer a versatile platform for introducing a variety of substituents. The primary sites for these reactions are the carbon-halogen bonds, with the reactivity order being a key determinant of the reaction outcome.

Nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are anticipated to proceed selectively at the C-I bond. This is due to the significantly lower bond dissociation energy of the C-I bond compared to C-Cl and C-F bonds. The general mechanism for these transformations involves the oxidative addition of the aryl halide to a low-valent nickel(0) species, followed by transmetalation with a suitable organometallic reagent (in the case of Suzuki or Sonogashira coupling) or coordination of an amine (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the coupled product and regenerate the nickel(0) catalyst.

In the context of this compound, a nickel-catalyzed Suzuki-Miyaura coupling with an arylboronic acid would be expected to selectively form a C-C bond at the C-4 position, replacing the iodine atom. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl group at the same position. The presence of the 2-amino group can influence the catalytic cycle, potentially by coordinating to the nickel center and modulating its reactivity. However, in many instances, the inherent reactivity difference between the halogens is the primary controlling factor for selectivity.

Reactivity Order of Halogens in Cross-Coupling Processes (I > Br > Cl > F)

The reactivity of halogens in transition metal-catalyzed cross-coupling reactions, including those catalyzed by nickel, follows a well-established trend: I > Br > Cl > F. This order is primarily governed by the carbon-halogen bond strength, which decreases down the group. The weaker the C-X bond, the more readily it undergoes oxidative addition to the metal center, which is often the rate-determining step in the catalytic cycle.

For this compound, this reactivity hierarchy is of paramount importance for achieving selective functionalization. The C-I bond is the most labile and will be the first to react under typical cross-coupling conditions. The C-Cl bond is considerably stronger and generally requires more forcing conditions or specialized ligand systems to activate. The C-F bond is the strongest and is typically unreactive in cross-coupling reactions unless specific methodologies for C-F activation are employed.

This differential reactivity allows for sequential cross-coupling strategies. For instance, the iodine at the C-4 position can be selectively replaced using a nickel-catalyzed reaction under mild conditions, leaving the chlorine and fluorine atoms untouched. The resulting product could then potentially undergo a second cross-coupling reaction at the C-5 position under more vigorous conditions to replace the chlorine atom.

Table 1: Relative Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Position on Pyridine Ring | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|---|

| Iodo (I) | 4 | High | Mild conditions, various Ni catalysts |

| Chloro (Cl) | 5 | Low | Harsher conditions, specialized ligands |

| Fluoro (F) | 3 | Very Low/Inert | Generally unreactive in standard cross-coupling |

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity of such reactions are strongly influenced by the nature and position of existing substituents. In this compound, the substituents present a complex interplay of electronic effects.

The fluorine atom at the 3-position and the chlorine atom at the 5-position will significantly deactivate the ring towards electrophilic attack. The iodine at the 4-position will also contribute to the deactivation. The dominant activating influence will be the 2-amino group, which will direct incoming electrophiles to the positions ortho and para to it.

Given the directing effects of the substituents, the potential sites for electrophilic attack are the C-3 and C-5 positions (ortho and para to the amino group, respectively). However, both of these positions are already substituted with a fluorine and a chlorine atom. Therefore, electrophilic substitution on the unsubstituted carbon of the ring is highly unlikely. If a reaction were to occur, it would likely be at the C-5 position, displacing the chlorine, or less likely, at the C-3 position, displacing the fluorine, under harsh conditions. However, the most probable outcome for an electrophilic attack would be on the exocyclic amino group or the ring nitrogen, depending on the nature of the electrophile and the reaction conditions. The high degree of substitution and the presence of multiple deactivating groups make direct electrophilic substitution on the pyridine ring of this compound a challenging transformation.

Reactions Involving the 2-Amino Functionality

The 2-amino group in this compound is a nucleophilic center and can readily participate in reactions typical of primary aromatic amines.

The nitrogen atom of the 2-amino group possesses a lone pair of electrons, making it susceptible to attack by electrophiles. Acylation and alkylation are common transformations for amino groups.

Acylation: The 2-amino group can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids (under coupling conditions). This reaction leads to the formation of an amide linkage. For example, treatment of this compound with acetyl chloride in the presence of a base would yield the corresponding N-(5-chloro-3-fluoro-4-iodopyridin-2-yl)acetamide. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the 2-amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines. The reaction conditions, such as the nature of the base and the solvent, can influence the degree of alkylation. It is important to note that in some cases, alkylation can also occur on the pyridine ring nitrogen, leading to the formation of a pyridinium (B92312) salt. The chemoselectivity between N-alkylation of the amino group and N-alkylation of the pyridine ring can be controlled by the choice of reagents and reaction conditions.

Table 2: Reactions of the 2-Amino Functionality

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acid Chloride (e.g., Acetyl chloride) | Amide |

| Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide |

| Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine |

Diazotization and Subsequent Transformations

The primary amino group at the C2 position of this compound is a key functional handle for a variety of chemical transformations, most notably through diazotization. This process involves the reaction of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a pyridin-2-diazonium salt. organic-chemistry.org

The general mechanism for the diazotization of a primary aromatic amine involves the formation of a nitrosyl cation or a related nitrosating agent, which is then attacked by the nucleophilic amino group. A series of proton transfers leads to the formation of the diazonium ion. For 2-aminopyridines, the diazotization leads to the formation of the corresponding pyridine-2-diazonium ions. rsc.org

The resulting diazonium salt of this compound would be a highly versatile intermediate. However, pyridinediazonium salts, particularly those with electron-withdrawing groups, are often unstable and can readily undergo subsequent reactions. rsc.orgnih.gov These transformations can be broadly categorized as follows:

Hydrolysis: In aqueous acidic solutions, the diazonium group can be displaced by a hydroxyl group, leading to the formation of the corresponding 2-hydroxypyridine (B17775) derivative. This reaction is a common outcome for pyridinediazonium salts. rsc.org

Sandmeyer-type Reactions: In the presence of copper(I) salts, the diazonium group can be replaced by a variety of nucleophiles. wikipedia.orgorganic-chemistry.org This family of reactions provides a powerful method for introducing a range of substituents onto the pyridine ring. For instance, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide would be expected to yield the corresponding 2-chloro, 2-bromo, or 2-cyano derivatives. These reactions proceed via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbohrium.com

Other Displacements: The diazonium group can also be displaced by other nucleophiles in reactions that may not require a metal catalyst. For example, reaction with potassium iodide can introduce an iodine atom, and the Balz-Schiemann reaction, using tetrafluoroborate, can be used for fluorination. wikipedia.orgorganic-chemistry.org

The presence of the electron-withdrawing fluoro, chloro, and iodo substituents on the pyridine ring would likely increase the reactivity of the diazonium salt towards nucleophilic attack and may influence the stability and reaction conditions required for these transformations.

Table 1: Potential Products from Diazotization and Subsequent Transformations of this compound

| Reagent(s) | Expected Major Product | Reaction Type |

| NaNO₂, HCl, H₂O | 5-Chloro-3-fluoro-4-iodo-2-hydroxypyridine | Hydrolysis |

| NaNO₂, HCl, CuCl | 2,5-Dichloro-3-fluoro-4-iodopyridine | Sandmeyer Reaction |

| NaNO₂, HCl, CuBr | 2-Bromo-5-chloro-3-fluoro-4-iodopyridine | Sandmeyer Reaction |

| NaNO₂, HCl, CuCN | 5-Chloro-3-fluoro-4-iodo-2-cyanopyridine | Sandmeyer Reaction |

| NaNO₂, HBF₄, heat | 2,5-Dichloro-3,x-difluoro-4-iodopyridine* | Balz-Schiemann Reaction |

Note: The exact position of the second fluorine atom might vary, and the reaction could be complex.

Condensation Reactions with Carbonyl Compounds

The 2-amino group of this compound can participate in condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orglibretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com

The general mechanism proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orgyoutube.com The rate of this reaction is pH-dependent, with optimal rates often observed in weakly acidic conditions (around pH 5). libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org

The nucleophilicity of the amino group in this compound is reduced by the electron-withdrawing effects of the three halogen substituents on the pyridine ring. This decreased nucleophilicity may necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) to achieve condensation compared to unsubstituted 2-aminopyridine. However, the formation of imines from substituted 2-aminopyridines is a well-established transformation. nih.govresearchgate.net

A variety of aldehydes and ketones can potentially be used in this reaction, leading to a diverse range of Schiff base derivatives. These products can be valuable as intermediates in organic synthesis, for example, in the preparation of more complex heterocyclic systems.

Table 2: Representative Condensation Reactions of this compound with Carbonyl Compounds

| Carbonyl Compound | Product Structure | Product Name |

| Benzaldehyde | N-(5-Chloro-3-fluoro-4-iodopyridin-2-yl)-1-phenylmethanimine | |

| Acetone | N-(5-Chloro-3-fluoro-4-iodopyridin-2-yl)propan-2-imine | |

| Cyclohexanone | N-(5-Chloro-3-fluoro-4-iodopyridin-2-yl)cyclohexan-1-imine |

Radical Reactions and Single-Electron Transfer Processes

The structure of this compound suggests several possibilities for engaging in radical reactions and single-electron transfer (SET) processes. The presence of a carbon-iodine bond is particularly significant in this context, as C-I bonds are relatively weak and can undergo homolytic cleavage to generate aryl radicals. nih.gov

Radical reactions involving iodo-substituted pyridines can be initiated through various methods, including photolysis or the use of radical initiators. nih.govrsc.org For instance, UV photolysis of iodo-precursors can generate pyridyl radicals. nih.gov These highly reactive intermediates can then participate in a range of transformations, such as hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, the pyridine ring itself, especially when protonated or activated, can be susceptible to radical additions. nih.govacs.org The Minisci reaction, a classic example of homolytic aromatic substitution, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. acs.org While the electron-deficient nature of the pyridine ring in this compound (due to the halogens) would favor such additions, the substitution pattern will influence the regioselectivity of the attack.

Single-electron transfer processes can also play a crucial role. The pyridine ring can be reduced to a pyridinyl radical anion upon accepting an electron. nih.gov This species can then undergo further reactions. The iodine atom can also be involved in SET processes, potentially leading to the formation of an aryl radical and an iodide anion.

The interplay between the different functional groups will be critical. For example, radical reactions could be directed at the C-I bond, leading to functionalization at the C4 position, or could involve the pyridine ring itself. The specific reaction conditions (e.g., type of radical source, presence of light, solvent) will ultimately determine the outcome of the reaction.

Table 3: Potential Radical Reactions Involving this compound

| Reaction Type | Initiator/Reagent | Potential Outcome |

| Homolytic Cleavage of C-I Bond | UV light, heat | Formation of a 5-chloro-3-fluoro-2-aminopyridin-4-yl radical |

| Radical Alkylation | Alkyl radical source (e.g., from an alkene and an initiator) | Addition of an alkyl group to the pyridine ring or displacement of the iodine atom |

| Single-Electron Transfer Reduction | Strong reducing agent | Formation of a pyridinyl radical anion |

Advanced Spectroscopic and Chromatographic Characterization of 5 Chloro 3 Fluoro 4 Iodopyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For a molecule with the complexity of 5-Chloro-3-fluoro-4-iodopyridin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy is fundamental in determining the number, connectivity, and chemical environment of protons within a molecule. In the case of this compound, the ¹H NMR spectrum provides direct evidence for the presence of the amine protons and the sole aromatic proton on the pyridine (B92270) ring.

A patent describing the synthesis of this compound reports its ¹H NMR spectrum, which was recorded in deuterated chloroform (B151607) (CDCl₃) at a frequency of 400 MHz. ambeed.com The spectrum displays a singlet at 7.86 ppm, which is attributed to the single proton attached to the pyridine ring at the C6 position. Additionally, a broad singlet is observed at 4.67 ppm, corresponding to the two protons of the primary amine group (-NH₂) at the C2 position. ambeed.com The broadness of the amine peak is a common feature due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 | s (singlet) | 1H | H-6 |

| 4.67 | bs (broad singlet) | 2H | -NH₂ |

This interactive table summarizes the ¹H NMR spectral data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift provides information about its hybridization and electronic environment.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Confirmation

Given the presence of a fluorine atom in this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a crucial tool for confirming its presence and understanding its local environment. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe for fluorinated organic molecules.

Specific experimental ¹⁹F NMR data for this compound is not available in the reviewed literature. However, for a related compound, 2-fluoropyridine, the ¹⁹F chemical shift is reported in deuterated chloroform. The exact chemical shift for the title compound would be influenced by the other substituents on the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound.

For this compound, HRMS data has been reported. ambeed.com The analysis was performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with a positive ion mode, detecting the protonated molecule [M+H]⁺. The calculated mass-to-charge ratio (m/z) for the protonated species (C₅H₄ClFIN₂⁺) is 272.90, and the experimentally found value was 272.9. ambeed.com This excellent agreement between the calculated and observed mass confirms the elemental composition of the compound.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 272.90 | 272.9 |

This interactive table presents the High-Resolution Mass Spectrometry (HRMS) data for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is an essential technique for elucidating the structure of organic molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, soft ionization techniques like electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways. nih.govnih.gov

The fragmentation of protonated aminopyridines is often directed by the most basic site, which is typically the ring nitrogen or the exocyclic amino group. nih.gov The fragmentation pathways are influenced by the various substituents. The C-I bond is the weakest carbon-halogen bond and is expected to cleave readily. Common fragmentation mechanisms for such molecules include the loss of halogen atoms, hydrogen halides, and small neutral molecules like HCN. gre.ac.uk

A plausible fragmentation pathway for this compound ([M+H]⁺) would begin with the loss of an iodine radical (I•), which is the most labile substituent, leading to a significant fragment ion. Subsequent fragmentation could involve the elimination of a neutral HCl molecule or the cleavage of the pyridine ring itself. The study of these fragmentation patterns by comparing calculated bond dissociation energies with experimental data helps to confirm the connectivity of the atoms within the molecule. gre.ac.uk

Table 1: Predicted MS/MS Fragmentation of this compound This table presents a hypothetical fragmentation pathway based on established chemical principles for similarly structured molecules.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 274.88 | 147.98 | I• (126.90 u) | [5-Chloro-3-fluoropyridin-2-amine]⁺ |

| 147.98 | 111.98 | HCl (36.00 u) | [3-Fluoropyridin-2-amine minus H]⁺ |

| 111.98 | 84.97 | HCN (27.01 u) | [C₄H₂F]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. vscht.cz The IR spectrum of this compound would display characteristic absorption bands corresponding to its various bonds. chimia.chtsijournals.com

The primary amine (-NH₂) group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3500-3300 cm⁻¹. tsijournals.comresearchgate.net An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. vscht.cz

The carbon-halogen bonds will have characteristic stretches at lower wavenumbers. The C-F stretch is usually found in the 1400-1000 cm⁻¹ range. The C-Cl stretch appears in the 850-550 cm⁻¹ region, while the C-I stretch absorbs at even lower frequencies, typically below 600 cm⁻¹, in the fingerprint region where assignments can be complex. uhcl.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table outlines expected absorption bands based on data for aminopyridines and halogenated aromatic compounds. vscht.czchimia.chtsijournals.comorgchemboulder.comuhcl.edu

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500–3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 1650–1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600–1450 | C=C and C=N Stretch | Pyridine Ring |

| 1400–1200 | C-F Stretch | Aryl Fluoride (B91410) |

| 1335–1250 | C-N Stretch | Aromatic Amine |

| 850–750 | C-Cl Stretch | Aryl Chloride |

| 900–675 | C-H Bend (Out-of-plane) | Aromatic Ring |

| < 600 | C-I Stretch | Aryl Iodide |

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemistry

X-ray crystallography provides definitive information on the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal X-ray diffraction would precisely determine the geometry of the substituted pyridine ring. mdpi.commdpi.com

The solid-state packing of this molecule would be heavily influenced by a combination of hydrogen bonding and halogen bonding. nih.gov The 2-amino group is expected to form strong intermolecular hydrogen bonds, likely of the N-H···N type, where the amine of one molecule donates a proton to the ring nitrogen of an adjacent molecule, often forming dimeric or catemeric (chain-like) structures. researchgate.netnih.gov

Table 3: Expected Solid-State Structural Parameters for this compound This table summarizes anticipated intermolecular interactions that would be revealed by X-ray crystallography, based on studies of similar structures. researchgate.netnih.govacs.org

| Interaction Type | Donor | Acceptor | Typical Supramolecular Synthon |

|---|---|---|---|

| Hydrogen Bond | Amine (N-H) | Pyridine Ring (N) | R²₂(8) Dimer or C(4) Chain |

| Halogen Bond | Iodine (C-I) | Pyridine Ring (N) | Linear Chain or Network |

| Halogen Bond | Iodine (C-I) | Chlorine (Cl) | Type II Halogen-Halogen Interaction |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Offset or Face-to-Face Stacks |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and analyzing mixtures. ijarsct.co.in For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. researchgate.netmdpi.com

In a typical RP-HPLC setup, the stationary phase would be a non-polar material, such as octadecylsilane (B103800) (C18), packed into a column. ijarsct.co.in The mobile phase would consist of a polar mixture, typically acetonitrile (B52724) and water, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to buffer the pH and improve peak shape. sielc.com A gradient elution, where the proportion of organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance (λmax). nih.gov This method can be validated to be highly precise, accurate, and sensitive for quantifying the purity of the compound. nih.gov

Table 4: Representative RP-HPLC Method Parameters for Purity Analysis This table provides an example of a typical HPLC method for analyzing substituted aminopyridines. mdpi.comsielc.comnih.gov

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~260 nm (based on substituted pyridine chromophore) |

| Injection Volume | 10 µL |

Other Chromatographic and Spectroscopic Methods (e.g., Gas Chromatography, UV-Vis Spectroscopy)

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capability of the primary amine group, direct analysis of this compound by GC can be challenging, leading to poor peak shape and potential thermal degradation. dnacih.com However, GC analysis can be effectively performed following a derivatization step. Converting the amine to a less polar, more volatile derivative (e.g., a silyl (B83357) or acetyl derivative) would improve its chromatographic behavior. nih.gov Alternatively, specialized sampling techniques like thermal desorption from a sorbent tube can be used, with analysis by GC coupled to a nitrogen-phosphorus detector (NPD) for enhanced selectivity and sensitivity. osha.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is an aromatic chromophore that absorbs in the UV region. sielc.com The absorption maxima (λmax) for pyridine itself are around 250-260 nm. acs.org The presence of the amino group (an auxochrome) and the halogens on the pyridine ring in this compound would be expected to cause a bathochromic shift (shift to longer wavelength) of these absorption bands. researchgate.net The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is useful for quantitative analysis via the Beer-Lambert law and for selecting an appropriate monitoring wavelength for HPLC analysis. rsc.orgresearchgate.net

Table 5: Summary of Other Analytical Methods

| Technique | Applicability and Key Considerations |

|---|---|

| Gas Chromatography (GC) | Requires derivatization of the amine group to increase volatility and thermal stability. dnacih.comosha.gov Useful for impurity profiling of volatile related substances. |

| UV-Vis Spectroscopy | Shows characteristic π → π* transitions of the substituted aromatic system. researchgate.net Primarily used for quantitative concentration measurement and selecting HPLC detection wavelengths. rsc.org |

Computational and Theoretical Chemistry Investigations of 5 Chloro 3 Fluoro 4 Iodopyridin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy. nih.gov For 5-Chloro-3-fluoro-4-iodopyridin-2-amine, such calculations can elucidate the complex interplay of its various substituents.

The electronic structure of this compound is heavily influenced by the diverse electronic nature of its substituents: the electron-donating amino group and the electron-withdrawing halogen atoms (fluoro, chloro, and iodo). The nitrogen atom within the pyridine (B92270) ring also acts as an electron-withdrawing group through inductive and resonance effects, reducing the electron density on the ring carbons. stackexchange.com

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | Primarily localized on the amino group and the pyridine ring, indicating these are the likely sites for electrophilic attack. |

| LUMO | -1.5 | Distributed along the C-I and C-Cl bonds, suggesting these are the most probable sites for nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 | Suggests a relatively stable molecule, but reactive under appropriate conditions. |

Note: These values are illustrative and would be precisely determined through specific DFT or Ab Initio calculations.

The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of three halogen substituents. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. nih.gov The positions of the halogens relative to the ring nitrogen and the activating/deactivating groups are critical in determining the regioselectivity of such reactions. researchgate.net

SNAr Reactivity: The electron-withdrawing nature of the pyridine nitrogen and the additional halogens makes the carbon atoms at positions 2, 4, and 6 particularly electrophilic. In this compound, the carbon at position 2 is bonded to an amino group, which is a poor leaving group. The carbon at position 4, bonded to iodine, is a prime site for nucleophilic attack due to the good leaving group ability of iodine and the activating effect of the ring nitrogen. The carbon at position 5, bonded to chlorine, is another potential site. Computational studies can model the reaction pathways for nucleophilic attack at these positions, determining the activation energies and predicting the most favorable product. The general reactivity for SNAr on halopyridines is often enhanced by additional electron-withdrawing groups. nih.gov

Cross-Coupling Reactions: This compound is also an excellent candidate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The C-I bond is the most likely to undergo oxidative addition to a metal catalyst (e.g., Palladium(0)) due to its lower bond dissociation energy compared to C-Cl and C-F bonds. researchgate.net Theoretical calculations can model the oxidative addition step, which is often the rate-determining step, and predict the feasibility and regioselectivity of such reactions. wuxibiology.com

The combination of substituents on the pyridine ring creates a unique electronic landscape. The amino group at position 2 is a strong π-donor, increasing the electron density at the ortho and para positions relative to it (positions 3 and 5). Conversely, the halogens (F, Cl, I) are inductively electron-withdrawing, with fluorine being the most electronegative. The nitrogen atom in the ring also withdraws electron density. stackexchange.com

DFT calculations can quantify these effects by computing atomic charges and electrostatic potential maps. researchgate.net The electrostatic potential map would visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the most negative potential is expected to be near the amino group's nitrogen, while the most positive potentials would be on the hydrogen atoms of the amino group and around the halogen atoms (σ-holes), particularly iodine. nih.govacs.org This information is critical for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen and halogen bonding interactions. nih.govacs.org

Molecular Dynamics and Conformation Analysis

While the pyridine ring itself is rigid, the amino group can rotate. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the exocyclic amino group and its preferred orientation relative to the pyridine ring. These simulations model the movement of atoms over time, providing insights into the molecule's dynamic behavior and conformational landscape. The planarity of the molecule and the rotational barrier of the amino group can be influenced by intramolecular hydrogen bonding or steric hindrance from adjacent substituents.

Intermolecular Interactions, Including Halogen Bonding and Hydrogen Bonding Phenomena

This compound has multiple functional groups capable of forming significant intermolecular interactions, which govern its solid-state packing and solution-phase behavior.

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen is a potential hydrogen bond acceptor. mdpi.comrsc.org This can lead to the formation of dimeric structures or extended hydrogen-bonded networks in the solid state. rsc.orgnih.gov The strength of these hydrogen bonds can be influenced by the electronic effects of the other substituents. nih.gov Time-dependent DFT (TD-DFT) can be used to study how these hydrogen bonds are affected in the electronically excited state. nih.gov

Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as a halogen bond donor. acs.org This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. nih.govacs.org This σ-hole can interact with a Lewis base, such as the pyridine nitrogen of another molecule. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). acs.orgrsc.org Therefore, strong C-I···N halogen bonds are a likely and significant intermolecular interaction for this compound.

Table 2: Predicted Intermolecular Interaction Geometries and Energies (Illustrative)

| Interaction Type | Donor | Acceptor | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | N-H (amino) | N (pyridine) | ~2.0 | -4 to -6 |

| Halogen Bond | C-I | N (pyridine) | ~2.8 | -3 to -5 |

Note: These values are illustrative and would be precisely determined through specific computational modeling.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. researchgate.netresearchgate.net

NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the 1H, 13C, 15N, and 19F NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can confirm the molecular structure. The calculations would reflect the influence of each substituent on the chemical environment of the different nuclei.

IR Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, characteristic frequencies for N-H stretching, C-F, C-Cl, and C-I stretching, and pyridine ring vibrations would be predicted.

Table 3: Predicted Key Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H Symmetric Stretch | ~3450 |

| N-H Asymmetric Stretch | ~3550 |

| C-F Stretch | ~1250 |

| C-Cl Stretch | ~750 |

| C-I Stretch | ~600 |

Note: These values are illustrative and are typically scaled to match experimental data more accurately.

In Silico Screening for Synthetic Pathway Design

The strategic design of synthetic routes for complex heterocyclic molecules like this compound is a critical step in chemical research and development. Modern computational chemistry offers powerful in silico screening tools that can significantly accelerate and optimize this process. These tools employ sophisticated algorithms and vast reaction databases to propose and evaluate numerous synthetic pathways, reducing the time and resources spent on laboratory experimentation. chemeurope.comlabmanager.com

Computer-assisted synthesis planning software, such as SYNTHIA™, allows chemists to explore a multitude of retrosynthetic disconnections for a target molecule. nih.govnih.govresearchgate.net By inputting the structure of this compound, these programs can identify potential precursors and the chemical transformations required to assemble the final product. The software's algorithms are built upon expert-coded rules derived from proven chemical reactions, enabling the generation of both known and novel synthetic routes. chemeurope.comnih.gov

The process begins with a retrosynthetic analysis, where the target molecule is systematically broken down into simpler, commercially available starting materials. researchgate.net For a polysubstituted pyridine like the target compound, the software would likely explore various disconnection strategies, considering the regioselective introduction of the chloro, fluoro, iodo, and amine functionalities.

Detailed Research Findings

While specific in silico studies on the synthetic pathway design of this compound are not extensively published, the application of computational tools to similar polysubstituted pyridines provides a strong indication of the likely approaches. nih.govnih.gov The software would analyze the electronic and steric properties of the pyridine ring to predict the most feasible sequence of halogenation and amination reactions.

Computational models suggest that for halogenated pyridines, nucleophilic aromatic substitution (SNAr) is a common and effective pathway for introducing substituents. nih.govacs.orgnih.gov The fluorine atom at the 2-position, being a good leaving group, would be a prime candidate for substitution. The software would evaluate various nucleophiles and reaction conditions to achieve the desired transformation.

The following data tables illustrate the type of output a researcher might expect from an in silico screening for the synthesis of this compound. These tables are representative of the detailed analysis provided by modern retrosynthesis software.

Table 1: Proposed Retrosynthetic Pathways

This table outlines three potential high-level synthetic strategies identified by the software, ranked by a composite score that considers factors like pathway length, predicted yield, and starting material cost.

| Rank | Proposed Pathway | Number of Steps | Key Intermediate | Predicted Overall Yield (%) | Starting Material Cost Index |

| 1 | Sequential Halogenation and Amination | 4 | 2,3-Difluoro-5-chloropyridine | 45 | 1.0 |

| 2 | Pyridone-based Route | 5 | 5-Chloro-3-fluoro-4-iodopyridin-2(1H)-one | 38 | 1.2 |

| 3 | Ring Formation Strategy | 6 | Substituted acyclic precursors | 30 | 0.8 |

Table 2: Detailed Analysis of Top-Ranked Pathway

This table provides a step-by-step breakdown of the most promising synthetic route, including predicted reaction conditions and yields for each transformation.

| Step | Reaction | Reactant | Reagent | Predicted Conditions | Predicted Yield (%) |

| 1 | Iodination | 2,3-Difluoro-5-chloropyridine | N-Iodosuccinimide (NIS), H₂SO₄ | 80 °C, 12h | 85 |

| 2 | Amination (SNAr) | 5-Chloro-2,3-difluoro-4-iodopyridine | Ammonia | DMSO, 100 °C, 24h | 70 |

| 3 | Fluorination | 2-Amino-5-chloro-4-iodopyridin-3-ol | DAST | CH₂Cl₂, 0 °C to rt, 4h | 80 |

| 4 | Final Product | This compound | - | - | - |

Table 3: Alternative Starting Materials for Key Intermediate

The software can also suggest various routes to synthesize a key intermediate, allowing for flexibility in sourcing starting materials. This table shows alternative starting points for producing 2,3-Difluoro-5-chloropyridine.

| Option | Starting Material | Number of Steps to Intermediate | Key Transformation | Predicted Yield to Intermediate (%) |

| A | 2,3-Dichloropyridine | 2 | Halex Reaction | 75 |

| B | 3-Amino-2-chloropyridine | 3 | Sandmeyer Reaction | 60 |

| C | Pyridine-N-oxide derivative | 4 | Deoxyfluorination | 55 |

These computational predictions serve as a valuable guide for the synthetic chemist, enabling more informed decision-making and efficient experimental design. labmanager.com The ability to rapidly assess multiple synthetic strategies in silico significantly enhances the probability of successfully synthesizing complex molecules like this compound in the laboratory. chemeurope.com

Synthetic Applications and Chemical Derivatization of 5 Chloro 3 Fluoro 4 Iodopyridin 2 Amine

Role as a Key Synthetic Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 5-Chloro-3-fluoro-4-iodopyridin-2-amine, stemming from its electronically distinct substituents, positions it as a cornerstone for the synthesis of intricate heterocyclic systems. The presence of iodine at the 4-position, chlorine at the 5-position, and fluorine at the 3-position, coupled with an amino group at the 2-position, offers a platform for a multitude of selective cross-coupling and substitution reactions. This strategic placement of functional groups allows for the stepwise construction of fused ring systems and poly-substituted pyridines.

A notable application of this building block is in the synthesis of fused pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest due to their prevalence in biologically active molecules. The synthesis often proceeds through an initial reaction involving the amino group, followed by cyclization strategies that utilize the halogen substituents. For instance, the reaction of 5-aminopyrazoles with appropriately substituted pyridines can lead to the formation of the pyrazolo[3,4-b]pyridine core. While direct examples with this compound are not extensively documented in readily available literature, the known reactivity patterns of similar polysubstituted pyridines suggest its high potential in this area. beilstein-journals.orgresearchgate.netnih.govnih.gov

Furthermore, this compound is a precursor for the synthesis of other important heterocyclic systems such as pyrido[2,3-d]pyrimidines and triazolopyridines. The amino group can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, while the halogen atoms can be selectively functionalized through various cross-coupling reactions to build the desired heterocyclic framework. researchgate.netresearchgate.netnih.govmdpi.comnih.gov

Preparation of Highly Functionalized Pyridine (B92270) Derivatives through Sequential Transformations

The differential reactivity of the halogen atoms in this compound is a key feature that enables the synthesis of highly functionalized pyridine derivatives through a series of sequential transformations. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the most inert under these conditions. This reactivity gradient allows for a predictable and stepwise introduction of various substituents onto the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The iodo group at the C4 position can be selectively replaced with a variety of aryl, heteroaryl, or alkyl groups using a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is fundamental for creating carbon-carbon bonds and introducing significant molecular complexity. researchgate.net Subsequently, the chloro group at the C5 position can be targeted for a second Suzuki-Miyaura coupling under more forcing conditions, allowing for the introduction of a different substituent.

Sonogashira Coupling: The C4-iodo position is also highly susceptible to Sonogashira coupling with terminal alkynes, providing a straightforward route to alkynyl-substituted pyridines. nih.govsoton.ac.uk These products can then undergo further transformations, such as cyclization reactions, to generate fused heterocyclic systems.

Buchwald-Hartwig Amination: The chloro and iodo substituents can undergo Buchwald-Hartwig amination to introduce a wide range of primary and secondary amines at these positions. This reaction is crucial for the synthesis of various amino-substituted pyridines. The selectivity of the reaction can often be controlled by tuning the reaction conditions and the choice of palladium catalyst and ligand. nih.govresearchgate.net

The amino group at the C2 position can also be utilized in various transformations. It can be acylated, alkylated, or used as a directing group in certain reactions. Furthermore, it can be a key participant in cyclization reactions to form fused heterocyclic rings. The interplay between the reactivity of the amino group and the halogen substituents allows for a rich and diverse chemistry.

Below is a table summarizing the potential sequential transformations:

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| C4-Iodo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | R (Aryl, Heteroaryl, Alkyl) |

| C4-Iodo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | -C≡C-R |

| C4-Iodo/C5-Chloro | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | -NR¹R² |

| C2-Amino | Acylation | Acyl chloride, anhydride | -NH-C(=O)R |

| C2-Amino | Diazotization | NaNO₂, H⁺ | -N₂⁺ (can be replaced) |

Strategies for Diversity-Oriented Synthesis Utilizing the Multiple Reactive Sites

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. This compound is an excellent scaffold for DOS due to its multiple, orthogonally reactive sites. By systematically and combinatorially modifying the different positions on the pyridine ring, a vast chemical space can be explored.

A typical DOS strategy would involve a branching reaction pathway where different building blocks are introduced at each reactive site. For example, an initial library of compounds could be generated by performing a Suzuki-Miyaura coupling at the C4-iodo position with a diverse set of boronic acids. Each member of this library could then be subjected to a second diversification step, such as a Buchwald-Hartwig amination at the C5-chloro position with a variety of amines. Further diversification could be achieved by modifying the C2-amino group. This approach allows for the rapid generation of a large number of unique molecules with diverse substitution patterns.

Utilization in Multi-Component Reactions for Constructing Complex Molecular Architectures

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. While specific examples of this compound in MCRs are not widely reported, its functional groups make it a promising candidate for such reactions.

The primary amino group at the C2 position is a key functional handle for participation in many known MCRs. For instance, it could potentially be used in Ugi or Passerini reactions by reacting with an aldehyde, an isocyanide, and a carboxylic acid (for Ugi) or just an aldehyde and an isocyanide (for Passerini), leading to the formation of complex peptide-like structures attached to the pyridine core. The resulting products would still retain the halogen atoms, allowing for further diversification through cross-coupling reactions.

Applications in Scaffold-Hopping and Bioisosteric Replacements (excluding specific biological activity)

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties. The highly substituted pyridine core of this compound and its derivatives can serve as novel scaffolds or as bioisosteric replacements for other aromatic or heterocyclic systems in compound design.

The ability to introduce a wide range of substituents at different positions on the pyridine ring allows for the fine-tuning of the molecule's shape, electronics, and physicochemical properties. This makes it possible to mimic the key interactions of a known active molecule with its biological target while exploring new chemical space. For instance, a phenyl ring in a known compound could potentially be replaced by a pyridine ring derived from this compound, with the substituents on the pyridine ring positioned to mimic the substitution pattern of the original phenyl group. This can lead to the discovery of new chemotypes with improved properties.

Structure Reactivity Relationships and Analog Design in Halogenated Pyridinamines

Impact of Halogen Identity and Position on Chemical Transformations (e.g., SNAr, Cross-Coupling)

The reactivity of the carbon-halogen bonds in 5-Chloro-3-fluoro-4-iodopyridin-2-amine towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions is a direct consequence of the nature of the halogen and its position on the electron-deficient pyridine (B92270) ring. The inherent electron-withdrawing character of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions. youtube.comstackexchange.com

In SNAr reactions, the rate of substitution is primarily governed by the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect and its facility as a leaving group. Generally, for pyridines, the reactivity of halogens in SNAr follows the order F > Cl > Br > I. sci-hub.se The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and stabilizes the negative charge in the intermediate, even though fluoride (B91410) is a poorer leaving group than other halides. sci-hub.se Therefore, in this compound, the fluorine at the 3-position is not expected to be the primary site of SNAr, as this position is meta to the activating nitrogen atom. The chlorine at the 5-position is also at a meta-like position relative to the nitrogen, rendering it less reactive in SNAr compared to halogens at the ortho or para positions. The iodine at the 4-position, being para to the ring nitrogen, is activated towards nucleophilic attack. However, the general trend of leaving group ability (I > Br > Cl > F) also plays a role. In many instances of nucleophilic aromatic substitution on halo-pyridines, the reaction is kinetically controlled, favoring the displacement of the most activating halogen (fluorine), while in other cases, thermodynamic control may favor the displacement of the best leaving group (iodine).

For palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the reactivity order of halogens is typically the reverse of that in SNAr: I > Br > Cl > F. mdpi.comsoton.ac.uk This is due to the mechanism of these reactions, which involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. The weaker the carbon-halogen bond, the more readily the oxidative addition occurs. Consequently, the C-I bond is the most reactive, followed by C-Br, C-Cl, and C-F. This differential reactivity allows for selective functionalization of polyhalogenated pyridines. In the case of this compound, the iodine at the 4-position would be the most susceptible to cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position while leaving the chlorine and fluorine atoms intact. soton.ac.uk

Table 1: Predicted Reactivity of Halogen Positions in this compound

| Position | Halogen | Predicted SNAr Reactivity | Predicted Cross-Coupling Reactivity | Rationale |

| C3 | Fluorine | Low | Very Low | Meta to ring nitrogen, strong C-F bond. stackexchange.com |

| C4 | Iodine | Moderate to High | High | Para to ring nitrogen, weakest carbon-halogen bond. stackexchange.commdpi.com |

| C5 | Chlorine | Low | Low | Meta-like position, less activated. |

Influence of the 2-Amino Group on Electronic Properties and Reactivity of the Pyridine Ring

The 2-amino group, an electron-donating group, significantly modulates the electronic properties and reactivity of the pyridine ring in this compound. rsc.org Through its +M (mesomeric) effect, the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself (C3, C5, and the ring nitrogen). This electron-donating nature can have several consequences.

Secondly, the 2-amino group can participate in intramolecular hydrogen bonding with the adjacent fluorine at the 3-position. This interaction can influence the conformation of the molecule and the reactivity of the involved functional groups.

Furthermore, the amino group itself is a nucleophile and can react with electrophiles. In some cases, intramolecular reactions can occur, leading to rearrangements or cyclizations. nih.gov The presence of substituents on the amino group can also influence the reactivity; for example, alkylated amino groups can have different electronic and steric effects compared to the primary amine. rsc.org

Table 2: Influence of the 2-Amino Group on the Pyridine Ring

| Property | Influence of 2-Amino Group |

| Ring Electron Density | Increased, particularly at C3 and C5. rsc.org |

| Electrophilicity | Generally decreased. |

| Reactivity towards SNAr | Potentially decreased due to increased electron density. |

| Directing Effect | Ortho, para-directing for electrophilic substitution. |

| Intramolecular Interactions | Potential for hydrogen bonding with the 3-fluoro substituent. |

Rational Design of Chemically Modified Analogs for Enhanced Synthetic Utility

The unique substitution pattern of this compound makes it a valuable scaffold for the rational design of chemically modified analogs with enhanced synthetic utility. mdpi.comnih.gov By leveraging the differential reactivity of the halogen atoms, a variety of functional groups can be selectively introduced.

For instance, the high reactivity of the C-I bond in cross-coupling reactions allows for the introduction of aryl, alkyl, alkynyl, and other groups at the 4-position. soton.ac.uk This provides a straightforward route to a diverse library of 4-substituted-5-chloro-3-fluoro-pyridin-2-amines. Subsequent modifications could then target the less reactive C-Cl bond under more forcing conditions, or potentially the C-F bond via specific activation methods.

The 2-amino group can also be a handle for further derivatization. Acylation, alkylation, or diazotization followed by substitution can introduce a wide range of functionalities at this position. chemicalbook.com The design of such analogs is often guided by the desired properties of the final molecule, whether for medicinal chemistry, agrochemicals, or materials science. nih.govnih.gov

Regioselectivity and Stereoselectivity in Derivatization: Case Studies and Principles

The derivatization of polysubstituted pyridines like this compound is governed by principles of regioselectivity. As discussed, the inherent electronic properties of the pyridine ring and the specific activating and directing effects of the substituents play a crucial role. nih.gov

A prime example of regioselectivity is the preferential functionalization of the 4-iodo position in cross-coupling reactions. This is a well-established principle for polyhalogenated heterocycles. mdpi.com Similarly, in SNAr reactions, the position of attack by a nucleophile is dictated by the electronic activation of the ring positions. Nucleophilic attack is favored at positions ortho and para to the ring nitrogen. stackexchange.com

While stereoselectivity is not directly applicable to the aromatic core of this compound, it becomes a critical consideration when chiral centers are introduced during derivatization. For example, if a chiral nucleophile is used to displace a halogen, or if a substituent introduced via cross-coupling contains a stereocenter, the potential for diastereomeric products arises. The steric environment around the reaction center, influenced by the adjacent substituents, can play a role in directing the stereochemical outcome of such reactions.

Electronic and Steric Effects of Substituents on Reaction Outcomes

The outcome of chemical reactions on this compound is a delicate balance of the electronic and steric effects of all its substituents. nih.govnih.govresearchgate.net

Electronic Effects:

Pyridine Nitrogen: Strongly electron-withdrawing (-I, -M), activating the ring for nucleophilic attack at C2, C4, and C6. youtube.com

2-Amino Group: Strongly electron-donating (+M), increasing electron density on the ring. rsc.org

Halogens: All are electron-withdrawing via the inductive effect (-I), with the order F > Cl > I. Fluorine also has a weak +M effect. The net effect of halogens is electron-withdrawing, further activating the ring towards nucleophilic attack.

The combination of a strongly electron-donating amino group and multiple electron-withdrawing halogens on an already electron-deficient pyridine ring creates a complex electronic landscape that can be fine-tuned for specific reactions.

Steric Effects: The substituents on the pyridine ring can also exert steric hindrance, influencing the approach of reagents and affecting reaction rates and regioselectivity. nih.govnih.gov

The 2-amino group and the 3-fluoro group are adjacent, which could create some steric crowding and potentially influence the reactivity of both positions.

The iodine atom at the 4-position is the largest of the halogens and can sterically hinder the approach of nucleophiles or catalysts to the adjacent 3- and 5-positions.

In derivatization reactions, the size of the incoming nucleophile or electrophile will also play a crucial role in determining the feasibility and outcome of the reaction.

Emerging Trends and Future Research Directions in 5 Chloro 3 Fluoro 4 Iodopyridin 2 Amine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Halogenated Pyridines

The synthesis of halogenated pyridines is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods often involve hazardous reagents, harsh conditions, and generate significant waste. rasayanjournal.co.in Modern approaches focus on developing sustainable alternatives. nih.gov

Key strategies in green synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, enhancing atom economy and reducing reaction times. nih.govresearchgate.net One-pot MCRs are particularly valued for their ability to achieve high synthetic efficiency with minimal waste. acs.org

Green Catalysts: Research is focused on designing recyclable and environmentally benign catalysts, such as heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. researchgate.net For instance, copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles have been used as recyclable catalysts in solvent-free conditions. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonic production are gaining prominence. nih.gov Microwave irradiation, recognized as a green chemistry tool, can dramatically shorten reaction times from hours to minutes and improve product yields compared to conventional heating methods. nih.govacs.org

Eco-Friendly Solvents: The use of environmentally friendly solvents like water or ethanol (B145695), or conducting reactions under solvent-free conditions, is a core tenet of green pyridine (B92270) synthesis. researchgate.netresearchgate.net

These methodologies collectively contribute to processes that are not only more environmentally responsible but also often more cost-effective and efficient. rasayanjournal.co.in

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Reaction Time | Often long (6-9 hours or more) acs.org | Significantly shorter (e.g., 2-7 minutes with microwave) nih.govacs.org |

| Yield | Variable, often moderate (e.g., 71-88%) acs.org | Generally higher (e.g., 82-94%) nih.govacs.org |

| Solvents | Often hazardous organic solvents rasayanjournal.co.in | Water, ethanol, or solvent-free researchgate.netresearchgate.net |

| Catalysts | Often stoichiometric, non-recyclable reagents | Recyclable, heterogeneous nanocatalysts researchgate.netresearchgate.net |

| Waste Generation | High, due to multiple steps and byproducts rasayanjournal.co.in | Minimized through one-pot processes and atom economy acs.org |

Chemoenzymatic and Biocatalytic Approaches for Selective Functionalization

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild conditions. rsc.orgrsc.org The application of enzymes and whole-cell systems for the functionalization of pyridine rings is a burgeoning area of research. These methods can overcome challenges in achieving specific stereochemistry and regioselectivity that are often difficult to control with conventional catalysts.

Recent advancements include:

Whole-Cell Biocatalysis: Recombinant microbial cells are being engineered to perform specific transformations. For example, a one-pot biocatalytic process has been developed to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, eliminating the need for strong oxidizing and reducing agents used in traditional organic synthesis. rsc.orgrsc.org

Enzyme Cascades: Combining multiple enzymes in a single pot allows for complex transformations. A chemoenzymatic approach for the asymmetric dearomatization of activated pyridines uses an amine oxidase/ene imine reductase cascade to produce stereo-enriched piperidines, which are valuable pharmaceutical intermediates. acs.org This method has been successfully applied to the synthesis of the antipsychotic drug Preclamol. acs.org

Synthesis of Key Intermediates: Biocatalytic routes are being developed to produce versatile compounds like 3-(aminomethyl) pyridine (3-AMP) from nicotinic acid. researchgate.net By co-expressing enzymes such as carboxylic acid reductase (CAR) and ω-transaminase (ω-TA), researchers have achieved high yields of primary amines, offering a safer and more economical alternative to chemical methods. researchgate.net

These biocatalytic routes are characterized by their high efficiency and sustainability, representing a significant step forward in the synthesis of complex pyridine derivatives. rsc.orgresearchgate.net

Flow Chemistry and Continuous Processing in the Synthesis of Complex Pyridinamines

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, is revolutionizing the synthesis of pyridines and other heterocyclic compounds. numberanalytics.com This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, reduced reaction times, and greater scalability, making it ideal for pharmaceutical manufacturing. numberanalytics.combeilstein-journals.org

The application of flow chemistry to pyridine synthesis has led to several key developments:

Improved Safety and Scalability: Continuous processing is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. numberanalytics.com It allows for the safe, continuous production of material on a larger scale than is feasible with traditional batch methods. researchgate.net

Cost Reduction in Pharmaceutical Production: Researchers have demonstrated the conversion of a five-step batch process for the HIV drug Nevirapine into a single continuous flow process. vcu.edu This innovation increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu

Multi-step Synthesis: Complex molecules, such as GABAA agonists with an imidazopyridine scaffold, have been synthesized using multi-step flow chemistry, showcasing the technology's potential for creating intricate molecular architectures efficiently. uc.pt

The integration of flow chemistry provides a pathway to safer, greener, and more efficient production of complex pyridinamines like 5-Chloro-3-fluoro-4-iodopyridin-2-amine. researchgate.net

Development of Novel and Highly Selective Catalyst Systems for Transformations

The inherent electron-deficient nature of the pyridine ring makes its selective functionalization a persistent challenge in synthetic chemistry. bohrium.comnih.gov A major focus of current research is the development of novel catalyst systems that can direct reactions to specific positions on the ring (regioselectivity) with high precision.

Promising areas of catalyst development include: